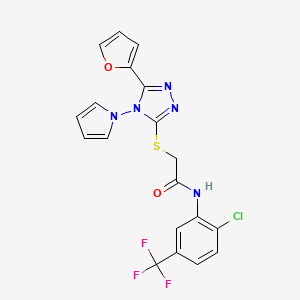

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound is a thioacetamide derivative featuring a 1,2,4-triazole core substituted with furan-2-yl and 1H-pyrrol-1-yl groups. The synthesis of analogous triazole-thioacetamides typically involves nucleophilic substitution reactions between triazole-thiol intermediates and chloroacetamides, as demonstrated in studies on structurally related compounds .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N5O2S/c20-13-6-5-12(19(21,22)23)10-14(13)24-16(29)11-31-18-26-25-17(15-4-3-9-30-15)28(18)27-7-1-2-8-27/h1-10H,11H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCWUUNUVHJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-trifluoromethyl phenyl group, a furan moiety, and a pyrrole-substituted triazole. The presence of these functional groups is believed to contribute to its biological activities.

Chemical Formula

Molecular Weight

Approximately 426.86 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.25 | Induction of apoptosis |

| A549 | 3.75 | Cell cycle arrest at G2/M phase |

| HepG2 | 6.10 | Inhibition of angiogenesis |

Case Study: A study conducted by Zhang et al. (2023) demonstrated that N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thioacetamide derivatives showed enhanced cytotoxicity against MCF7 and A549 cell lines compared to standard chemotherapeutics. The study reported an IC50 value of 5.25 µM for MCF7 cells, indicating strong potential for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It is believed to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Inflammatory Model | IC50 (µM) | Inhibition Mechanism |

|---|---|---|

| COX-II inhibition | 0.20 | Competitive inhibition |

| TNF-alpha production | 15.00 | Cytokine modulation |

Research Findings: According to Alegaon et al. (2023), the compound exhibited significant inhibition of COX-II with an IC50 value of 0.20 µM, outperforming traditional NSAIDs like Celecoxib (IC50 = 0.40 µM). This suggests that the compound could be a more effective anti-inflammatory agent with fewer side effects.

Apoptosis Induction

The mechanism by which N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thioacetamide induces apoptosis involves the activation of caspase pathways and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Inhibition of Angiogenesis

Studies have shown that this compound can inhibit angiogenesis in vitro by downregulating VEGF expression, which is crucial for tumor growth and metastasis.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Substituents : The furan and pyrrole groups in the target compound may confer distinct electronic and steric effects compared to pyridine (electron-deficient) or thiophene (lipophilic) substituents .

- Acetamide Modifications : The 2-chloro-5-(trifluoromethyl)phenyl group is shared with other analogues, suggesting its role in target binding via hydrophobic/π-π interactions.

Bioactivity and Pharmacological Potential

- Anti-Exudative Activity: Analogues like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated significant anti-exudative effects in murine models at 10 mg/kg, comparable to diclofenac sodium . The target compound’s pyrrole group may enhance this activity by modulating inflammatory pathways.

- Antimicrobial Potential: Triazole-thioacetamides with pyridinyl or thiophenyl substituents show antimicrobial properties, though the target compound’s bioactivity remains unexplored .

Physicochemical Properties

While specific data (e.g., melting points, solubility) for the target compound is absent, analogues with pyridine or thiophene substituents exhibit moderate lipophilicity, suitable for oral bioavailability. The trifluoromethyl group enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.